(2-Hydroxypyridin-4-yl)boronic acid
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Overview
Description
(2-Hydroxypyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C5H6BNO3. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position and a hydroxyl group is attached to the 2-position of the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 2-hydroxy-4-bromopyridine with a boronic ester in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Hydroxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (2-Hydroxypyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxyl group at the 2-position of the pyridine ring can also participate in hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- (2-Hydroxypyridin-3-yl)boronic acid
- (2-Hydroxypyridin-5-yl)boronic acid
- (2-Hydroxypyridin-6-yl)boronic acid
Comparison: (2-Hydroxypyridin-4-yl)boronic acid is unique due to the specific positioning of the boronic acid and hydroxyl groups on the pyridine ring. This positioning influences its reactivity and makes it particularly suitable for certain types of coupling reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
(2-oxo-1H-pyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3,9-10H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYJDDDSHUVYNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634894 |
Source
|
Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902148-83-8 |
Source
|
Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxy)pyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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